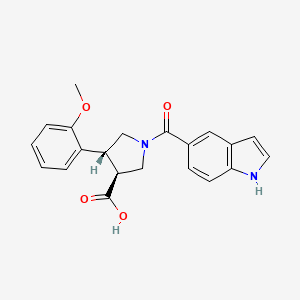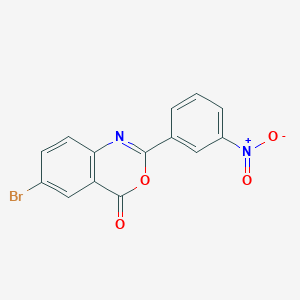
(3S*,4R*)-1-(1H-indol-5-ylcarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves complex multi-step reactions including ring closure and acylation processes. For instance, the synthesis of novel compounds with similar structures has been reported through ring opening followed by ring closure reactions, showcasing the intricate steps involved in constructing such complex molecules (Halim & Ibrahim, 2022). Another method involves acylating pyrrolidine-2,4-diones, prepared from α-amino acid esters, through condensation, cyclization, and hydrolysis-decarboxylation processes (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be established through spectral data and quantum studies. For example, the structure of a compound was established based on elemental analysis and spectral data, with quantum calculations performed at the DFT level to support the findings (Halim & Ibrahim, 2022). X-ray powder diffraction data have also been used to determine the structure of related compounds, providing detailed insights into the crystal structure (Wang et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by their structure and functional groups. For example, the local reactivity descriptors can support the high reactivity of certain positions in the molecule for nucleophilic attack, as determined through computational studies (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties, such as the thermodynamic parameters and hyperpolarizability, of compounds with complex structures like "(3S*,4R*)-1-(1H-indol-5-ylcarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid", can be calculated at different temperatures, providing insights into their stability and potential application in fields like nonlinear optics (Halim & Ibrahim, 2022).
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with structural elements similar to "(3S*,4R*)-1-(1H-indol-5-ylcarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid" have been synthesized and characterized to explore their chemical properties and potential applications. For example, the synthesis and structural characterisation of a beta-foldamer containing pyrrolidin-2-one rings, starting from a related compound, demonstrates the interest in such molecules for their unique structural properties. These studies are pivotal for understanding the molecule's conformation and potential as a building block in more complex structures (Menegazzo et al., 2006).
Molecular Diversity and Synthetic Applications
Research on similar molecules has focused on exploring their chemical diversity and potential in synthesis. For instance, the one-pot three-component reaction involving secondary α-amino acids has been studied to yield a variety of complex molecules. These reactions demonstrate the versatility of pyrrolidine-based compounds in creating a broad range of heterocyclic structures, suggesting potential applications in synthesizing pharmacologically relevant molecules (Chen et al., 2016).
Potential in Photophysical Properties
Lanthanide-based coordination polymers assembled from derivatives with similar structural components have been investigated for their syntheses, crystal structures, and photophysical properties. These studies indicate the potential of such compounds in material science, particularly in developing new materials with specific optical properties (Sivakumar et al., 2011).
Biological Activity
Although your request excluded information related to drug use, dosage, and side effects, it's worth noting that compounds with pyrrolidine structures often undergo investigation for their biological activities. For example, the synthesis and evaluation of pyrrolidine derivatives for anti-inflammatory and analgesic activities showcase the interest in such compounds within the pharmaceutical research field (Muchowski et al., 1985).
properties
IUPAC Name |
(3S,4R)-1-(1H-indole-5-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-27-19-5-3-2-4-15(19)16-11-23(12-17(16)21(25)26)20(24)14-6-7-18-13(10-14)8-9-22-18/h2-10,16-17,22H,11-12H2,1H3,(H,25,26)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGCSWZGRVCTC-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-(1H-indol-5-ylcarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)

![(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)
![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)
![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)
![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5542744.png)
![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)
![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)
![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)